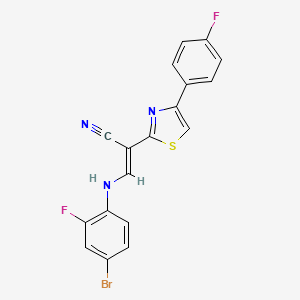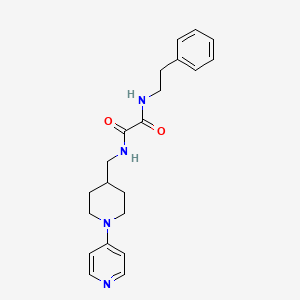
N1-phenethyl-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-phenethyl-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide, also known as PPO, is a novel small molecule that has gained significant attention in the scientific community due to its potential in treating a variety of diseases. PPO is a synthetic compound that was first synthesized in 2011 by researchers at the University of California, San Diego. Since then, PPO has been the subject of numerous studies and research projects, which have revealed its potential as a therapeutic agent.
作用机制
The mechanism of action of N1-phenethyl-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and inflammation. This compound has been shown to inhibit the activity of the protein kinase Akt, which is involved in cell proliferation and survival. This compound has also been shown to inhibit the activity of the transcription factor NF-kB, which is involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce inflammation. This compound has also been shown to have antioxidant properties, which make it a potential treatment for oxidative stress-related diseases.
实验室实验的优点和局限性
One of the advantages of N1-phenethyl-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide is its potential as a therapeutic agent for a variety of diseases. This compound has been shown to have anti-cancer and anti-inflammatory properties, which make it a potential treatment for these diseases. However, there are also limitations to using this compound in lab experiments. This compound is a synthetic compound that requires expertise in organic chemistry to synthesize. Additionally, this compound has not yet been approved for clinical use, which limits its potential application in humans.
未来方向
There are several potential future directions for research on N1-phenethyl-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide. One potential direction is to further investigate the mechanism of action of this compound. Understanding how this compound works at the molecular level could lead to the development of more effective treatments for cancer and inflammatory diseases. Another potential direction is to investigate the potential of this compound as a treatment for other diseases, such as neurodegenerative diseases. Finally, future research could focus on optimizing the synthesis of this compound to make it more accessible for lab experiments and potential clinical use.
Conclusion:
In conclusion, this compound, or this compound, is a novel small molecule that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound has been shown to have anti-cancer and anti-inflammatory properties, and has potential as a treatment for a variety of diseases. Further research is needed to fully understand the mechanism of action of this compound and to optimize its synthesis for potential clinical use.
合成方法
The synthesis of N1-phenethyl-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide involves several steps, including the reaction of piperidine with pyridine, followed by the addition of phenethylamine and oxalyl chloride. The resulting compound is then purified using column chromatography to obtain pure this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学研究应用
N1-phenethyl-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide has been the subject of numerous scientific studies, which have revealed its potential as a therapeutic agent. One of the primary applications of this compound is in the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been shown to have anti-inflammatory properties, which make it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
N-(2-phenylethyl)-N'-[(1-pyridin-4-ylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c26-20(23-13-6-17-4-2-1-3-5-17)21(27)24-16-18-9-14-25(15-10-18)19-7-11-22-12-8-19/h1-5,7-8,11-12,18H,6,9-10,13-16H2,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSJAIVKHUFVCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCCC2=CC=CC=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
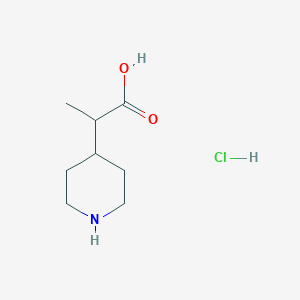

![N-[4-(2-indol-1-ylethylsulfamoyl)phenyl]acetamide](/img/structure/B2838656.png)
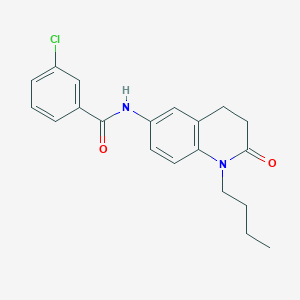
![1-(7-(3,4-Dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2838659.png)

![Methyl 4-[[4-[(Z)-2-cyano-3-(2-methoxyethylamino)-3-oxoprop-1-enyl]-2-methoxyphenoxy]methyl]benzoate](/img/structure/B2838662.png)
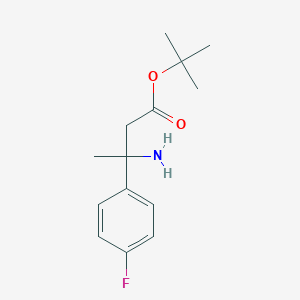


![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2838667.png)
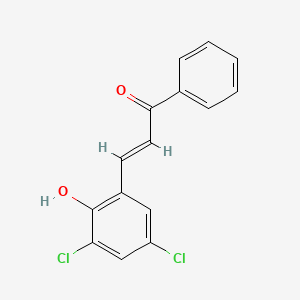
![N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2838672.png)
